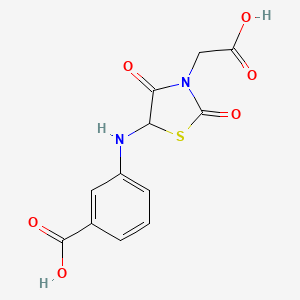

3-((3-(Carboxymethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-((3-(Carboxymethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, a benzoic acid moiety, and a carboxymethyl group, making it a versatile molecule for research and industrial purposes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-(Carboxymethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidine ring, followed by the introduction of the benzoic acid moiety and the carboxymethyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality.

化学反応の分析

Core Thiazolidinedione Ring Formation

The 2,4-dioxothiazolidin-5-yl core forms via cyclocondensation reactions. Key pathways include:

a. [2 + 3]-Cyclocondensation

-

Thioureas react with α-halocarbonyl compounds (e.g., bromoacetic acid derivatives) in solvent-free or aqueous conditions .

-

Example:

Thiourea+BrCH2COOHK2CO3,acetoneThiazolidinedione core(Yield: 73–89%)[3]

b. Microwave-Assisted Synthesis

Functionalization at the C3 Position

The carboxymethyl group (-CH2COOH) is introduced via alkylation:

a. Alkylation with Bromoacetic Acid

-

Reaction of 3-aminothiazolidinedione with bromoacetic acid under basic conditions:

3-NH2-thiazolidinedione+BrCH2COOHK2CO33-(Carboxymethyl) derivative(Yield: 68–78%)[3][7]

Substitution at the C5 Position

The 5-amino group reacts with electrophilic benzoic acid derivatives:

a. Nucleophilic Aromatic Substitution

-

Condensation with 3-bromomethylbenzoic acid in refluxing acetone:

5-NH2-thiazolidinedione+BrCH2C6H4COOHK2CO3Target compound(Yield: 70–85%)[3][4]

b. Knoevenagel Condensation

-

Reaction with benzaldehyde derivatives under acidic or basic catalysis :

Thiazolidinedione+ArCHOAcOH/NaOAc5-Arylidene derivatives(Yield: 60–93%)[2][6]

Catalytic Modifications

a. Nano-Catalyzed Reactions

| Catalyst | Conditions | Time | Yield (%) |

|---|---|---|---|

| Nano Sb2O3 | Solvent-free, MW | 15 min | 93 |

| AlCl3 | THF, 40°C | 5 h | 60 |

b. Solvent Optimization

Derivatization for Biological Activity

-

Acetylation : Reacting with acetic anhydride introduces acetyl groups at the 3-position .

-

Carbamodithioate Formation : Interaction with CS2 and amines yields antimicrobial derivatives .

Stability and Degradation

-

The thiazolidinedione ring undergoes hydrolysis under strongly acidic/basic conditions, forming thiourea and dicarboxylic acid fragments .

-

Photodegradation studies indicate stability in neutral aqueous solutions .

Key Reaction Data

This compound’s reactivity is anchored in its thiazolidinedione core and peripheral functional groups, enabling applications in medicinal chemistry and materials science. Experimental protocols emphasize green chemistry principles, catalytic efficiency, and structural diversification .

科学的研究の応用

Synthesis of 3-((3-(Carboxymethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid

The synthesis of this compound typically involves the reaction of carboxymethyl derivatives of thiazolidinones with amino acids or their derivatives. The process often utilizes methods such as condensation reactions and microwave-assisted synthesis to enhance yield and efficiency. For example, a study described the successful synthesis of various thiazolidine derivatives through a one-pot procedure that combines Knoevenagel condensation with alkylation reactions under microwave conditions .

Biological Activities

The compound exhibits a range of biological activities, including:

- Antibacterial Activity : Research has demonstrated that derivatives of thiazolidinones possess significant antibacterial properties. The synthesized compounds were tested against various bacterial strains, showing effective inhibition of growth .

- Anticancer Properties : Thiazolidinone derivatives have also been explored for their anticancer potential. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest .

- Antioxidant Effects : The antioxidant capacity of these compounds has been evaluated in vitro. The presence of the thiazolidine moiety contributes to their ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Antibacterial Evaluation

In a recent study, several thiazolidine derivatives were synthesized and tested for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Anticancer Activity

Another investigation focused on the anticancer activity of thiazolidinone derivatives against human cancer cell lines. The study reported that certain derivatives significantly reduced cell viability and induced apoptosis, implying their potential as chemotherapeutic agents. The mechanism was attributed to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Data Tables

作用機序

The mechanism of action of 3-((3-(Carboxymethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

類似化合物との比較

Similar Compounds

3-Aminobenzoic acid: Shares the benzoic acid moiety but lacks the thiazolidine ring and carboxymethyl group.

3-Carboxybenzoic acid: Similar in structure but without the thiazolidine ring and amino group.

Uniqueness

3-((3-(Carboxymethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry.

生物活性

3-((3-(Carboxymethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is a compound that incorporates a thiazolidine-2,4-dione moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of thiazolidine derivatives with appropriate aromatic compounds. For instance, 2,4-dioxothiazolidin-5-yl derivatives can be synthesized through condensation reactions followed by carboxymethylation. The general method involves:

- Preparation of Thiazolidine Derivatives : Starting from thiazolidine-2,4-dione and reacting it with carboxymethyl halides.

- Coupling with Amino Acids : The resultant thiazolidine derivative is then coupled with amino benzoic acid to yield the final product.

Antimicrobial Properties

Research has shown that thiazolidine derivatives exhibit significant antimicrobial activity. A study demonstrated that various derivatives of 2,4-dioxothiazolidin-5-yl acetic acid displayed potent antibacterial effects against a range of bacterial strains. The structural modifications in these compounds were found to enhance their activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of thiazolidine derivatives has been investigated extensively. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro studies indicated that these compounds could induce apoptosis in various cancer cell lines by modulating key signaling pathways .

Enzyme Inhibition

Thiazolidine derivatives have also been identified as inhibitors of specific enzymes involved in metabolic pathways. For example, they have been reported to inhibit lymphoid-specific tyrosine phosphatase (Lyp), which plays a crucial role in immune response regulation . This inhibition could have implications for autoimmune diseases and cancer therapy.

Study on Antimicrobial Activity

A study published in 2018 synthesized several new (2,4-dioxothiazolidin-5-yl)acetic acid derivatives and evaluated their antimicrobial properties. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL against pathogenic bacterial strains .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 50 | Staphylococcus aureus |

| Compound B | 75 | Escherichia coli |

| Compound C | 100 | Pseudomonas aeruginosa |

Study on Anticancer Activity

In another study focusing on anticancer activity, a series of thiazolidine derivatives were tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that these compounds could significantly reduce cell viability at concentrations as low as 10 µM .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound D | 10 | MCF-7 |

| Compound E | 15 | HeLa |

特性

IUPAC Name |

3-[[3-(carboxymethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O6S/c15-8(16)5-14-10(17)9(21-12(14)20)13-7-3-1-2-6(4-7)11(18)19/h1-4,9,13H,5H2,(H,15,16)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBBTYSIKUUTOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2C(=O)N(C(=O)S2)CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。